BenchChemオンラインストアへようこそ!

Tyrosinase (388-397)

HLA restriction T-cell epitope melanoma immunotherapy

Tyrosinase (388-397) is a synthetic decapeptide (sequence: LHHAFVDSIF, MW 1185.33 Da) corresponding to amino acid residues 388–397 of the human tyrosinase enzyme, a melanosomal copper-containing oxidase critical for melanin biosynthesis. Unlike the well-characterized HLA-A*0201-restricted tyrosinase epitopes (e.g., 368–376/369–377) that dominate melanoma immunotherapy research, this peptide was identified as a CD8+ T-cell epitope presented exclusively by the HLA-B*3801 class I allele in a melanoma patient.

Molecular Formula
Molecular Weight
Cat. No. B1575216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase (388-397)
SynonymsTyrosinase (388-397)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tyrosinase (388-397) Peptide: HLA-B38-Restricted Melanoma Epitope for Immunotherapy and T-Cell Monitoring Research


Tyrosinase (388-397) is a synthetic decapeptide (sequence: LHHAFVDSIF, MW 1185.33 Da) corresponding to amino acid residues 388–397 of the human tyrosinase enzyme, a melanosomal copper-containing oxidase critical for melanin biosynthesis . Unlike the well-characterized HLA-A*0201-restricted tyrosinase epitopes (e.g., 368–376/369–377) that dominate melanoma immunotherapy research, this peptide was identified as a CD8+ T-cell epitope presented exclusively by the HLA-B*3801 class I allele in a melanoma patient [1]. Its discovery within the C-terminal region of tyrosinase and its complete overlap with the sequence of the HLA-DR15-restricted CD4+ helper epitope tyrosinase (386–406) distinguish it from other tyrosinase-derived peptides used in cancer vaccine and immune monitoring studies [2].

Why Generic Tyrosinase Epitope Substitution Fails: HLA Allele Restriction Determines Patient Applicability for Tyrosinase (388-397)


Tyrosinase-derived peptides are not interchangeable in research or clinical applications because each peptide is restricted by a specific HLA class I or class II allele that governs T-cell recognition [1]. The dominant tyrosinase epitopes—368–376 (YMDGTMSQV) and its anchor-modified analog 368–376(370D)—are HLA-A*0201-restricted and applicable to approximately 40–50% of the Caucasian population, whereas tyrosinase (388–397) is restricted by HLA-B*3801, an allele with a markedly different population distribution (e.g., ~6.9% in Israeli Jews, ~2.5% in USA Caucasians) [2][3]. A user replacing tyrosinase (388–397) with an HLA-A2-restricted analog in an HLA-B38+ patient-derived system will completely lose T-cell recognition, as the restricting MHC molecule differs entirely. Furthermore, peptide length differs (10-mer vs. the typical 9-mer class I epitope), which may influence MHC binding register, proteasomal processing requirements, and T-cell receptor engagement properties .

Tyrosinase (388-397) Quantitative Comparative Evidence: HLA Restriction, T-Cell Frequency, and Overlap with CD4+ Helper Epitope


HLA-B*3801 Restriction vs. HLA-A*0201-Restricted Tyrosinase Epitopes: A Binary Selectivity Gate for T-Cell Recognition

Tyrosinase (388-397) (LHHAFVDSIF) is presented exclusively by HLA-B*3801, as demonstrated by cDNA expression screening with cotransfection of TYR cDNA and HLA-B*3801 cDNA into COS-7 cells, followed by IFN-γ ELISPOT readout with autologous MLTC responder populations [1]. In contrast, the most commonly used tyrosinase class I epitopes—tyrosinase (368-376) native (YMDGTMSQV) and its modified analog tyrosinase (368-376, 370D)—are presented by HLA-A*0201 [2]. The modified analog [Asp371]-Tyrosinase (369-377) binds to HLA-A*0201-positive T2 cells with an IC50 of 1.2 µg/ml . No quantitative binding affinity data for tyrosinase (388-397) to HLA-B*3801 is available in the published literature; the qualitative HLA restriction difference alone determines which patient samples and experimental systems will yield a T-cell response. For procurement decisions, this means these peptides address entirely non-overlapping HLA-typed populations—a user requiring HLA-B38-restricted stimulation cannot substitute with an HLA-A2-restricted peptide [1][2].

HLA restriction T-cell epitope melanoma immunotherapy MHC class I antigen presentation

T-Cell Recognition Frequency in Autologous MLTC: Tyr/B38 Detection Rate vs. Co-Identified Melanoma Antigens from a Single Patient

In the Lennerz et al. (2005) study, T cells specific for Tyr/B38 (tyrosinase 388-397/HLA-B*3801) were enriched to at least 1% of total CD8+ cells in 1 out of 6 independently generated MLTC responder populations derived from patient DT [1]. For context, within the same patient-derived MLTC panels, T cells against the co-identified nonmutated antigen Tyr/A26 (tyrosinase 90-98/HLA-A*2601) were detected in 1/6 MLTCs, gp100/B7 (gp100 529-537/HLA-B*07021) in 2/6 MLTCs, while T cells against mutated neoantigens were far more prevalent—detected in 3/5 to 5/5 MLTCs (e.g., GPNMBmut/A3 and SNRP116mut/A3 were found in 5/5 MLTCs) [1]. This places Tyr/B38 among the less frequently recognized nonmutated self-antigens in this patient, consistent with the known dominance of mutated neoantigen responses over shared self-antigen responses in melanoma [1]. Importantly, detection required the use of cDNA expression screening with IFN-γ ELISPOT, a method with sensitivity superior to supernatant cytokine measurement, and the peptide LHHAFVDSIF was confirmed as the minimal epitope causing T-cell activation at the lowest tested concentration among synthetic peptides encoded by the antigenic cDNA fragments [1].

MLTC T-cell frequency immunomonitoring tumor-infiltrating lymphocytes ELISPOT

Complete Sequence Overlap with Tyrosinase (386-406) CD4+ Helper Epitope: Implications for Combined CD8+/CD4+ T-Cell Assays

The entire decapeptide sequence of tyrosinase (388-397) (LHHAFVDSIF) is fully contained within the longer tyrosinase (386-406) peptide (FLLHHAFVDSIFEQWLQRHRP), a known HLA-DR15 (DRB1*1501)-restricted CD4+ T-helper epitope [1]. In a clinical 6MHP melanoma helper peptide vaccine trial (n=37 participants), tyrosinase (386-406) was the second most immunogenic peptide, eliciting CD4+ T-cell responses in 32% (12/37) of vaccinated patients, with responses detected in sentinel immunized nodes (SIN) of 29% and peripheral blood of 19% of participants [2]. This overlap means tyrosinase (388-397) can potentially serve not only as a class I-restricted CD8+ T-cell target (via HLA-B*3801) but also as a core component of a class II-restricted CD4+ helper response in HLA-DR15+ individuals [1][2]. No other short tyrosinase CD8+ epitope (e.g., 368-376, 1-9, 192-200, 90-98) shares this property of complete sequence inclusion within a clinically immunogenic CD4+ helper peptide. However, the class I and class II HLA restrictions are independent—HLA-B*3801 and HLA-DR15 are not genetically linked—so the dual presentation potential is patient-specific [1][2].

CD4+ helper epitope MHC class II peptide vaccine epitope spreading combined T-cell response

Distinct Peptide Length (10-mer) vs. Canonical 9-mer Class I Epitopes: Potential Impact on MHC Binding Register and Proteasomal Processing

Tyrosinase (388-397) is a decapeptide (LHHAFVDSIF, 10 amino acids, MW 1185.33 Da, CAS 868527-33-7), whereas the majority of well-characterized tyrosinase class I CD8+ epitopes are nonapeptides (9-mers): tyrosinase (368-376) YMDGTMSQV, tyrosinase (1-9) MLLAVLYCL, tyrosinase (192-200) AFLPWHRLF, and tyrosinase (90-98) QCSGNFMGF [1]. Peptide length is a critical determinant of MHC class I binding: the HLA-B*3801 binding groove, like most class I alleles, accommodates primarily 8-10 residue peptides, but 10-mers typically adopt a bulged conformation with the central residues extending out of the groove, which can alter TCR contact residues and influence T-cell recognition patterns differently from 9-mer peptides [2]. The C-terminal anchor residue of tyrosinase (388-397) is phenylalanine (F), which is consistent with the HLA-B*3801 peptide-binding motif preference for hydrophobic C-terminal residues, but experimental confirmation of the binding register (which of the 10 residues occupies each pocket) has not been reported [2]. Researchers should note that 10-mer peptides may exhibit different solubility and handling characteristics compared to 9-mers, and the extended sequence may create distinct epitope conformations that affect tetramer reagent folding and T-cell avidity measurements .

peptide length MHC binding proteasomal processing epitope prediction CTL recognition

HLA-B38 Allele Enrichment in Melanoma Patients: Epidemiological Relevance for Patient-Stratified Research Applications

HLA-B38 has been reported at significantly elevated frequency in melanoma patients compared to healthy controls. In a study of Jewish melanoma patients (Schachter et al., 1997), HLA-B38 was present in 38.6% of advanced melanoma patients vs. 20.6% of controls (p < 0.005) [1]. A more recent 2025 analysis identified a negative correlation between HLA-B*38:01 allele frequency and melanoma incidence across CWE countries (r = -0.799, p = 0.0098), suggesting a potential protective role of this allele [2]. The general population frequency of HLA-B38 varies markedly by ethnicity: approximately 2.5% in USA Caucasians, approximately 6.9% in Israeli Jews (Ashkenazi and non-Ashkenazi), and higher in some Eastern/Southern European populations [3]. For comparison, the HLA-A*0201 allele—restricting the dominant tyrosinase (368-376) epitope—is present in approximately 40-50% of most Caucasian populations [4]. This means the addressable patient population for tyrosinase (388-397)-based assays is substantially narrower than for HLA-A2-restricted tyrosinase peptides, but may be of particular relevance in populations with elevated HLA-B38 prevalence. Researchers should perform HLA typing to confirm HLA-B*3801 positivity before deploying this peptide in patient-derived T-cell assays [1][3].

HLA-B38 melanoma susceptibility allele frequency patient stratification immunotherapy

Tyrosinase (388-397) Application Scenarios: HLA-B38-Restricted T-Cell Monitoring, Combined CD4+/CD8+ Epitope Studies, and Multi-Epitope Melanoma Vaccine Research


HLA-B*3801-Restricted CD8+ T-Cell Monitoring in Melanoma Patients Using Peptide/HLA Multimer Staining or IFN-γ ELISPOT

Tyrosinase (388-397) is the only known tyrosinase-derived CD8+ epitope restricted by HLA-B*3801, making it the sole peptide reagent available for detecting and quantifying tyrosinase-specific CD8+ T cells in HLA-B38+ melanoma patients [1]. In the Lennerz et al. (2005) discovery study, Tyr/B38-specific T cells were detected at ≥1% of CD8+ cells in 1/6 MLTCs using IFN-γ ELISPOT with COS-7 transfectants co-expressing TYR and HLA-B*3801 cDNA [1]. Researchers can employ this peptide for ex vivo or in vitro-stimulated IFN-γ ELISPOT assays, peptide/HLA-B*3801 tetramer staining for flow cytometry, or T-cell expansion cultures—provided that donor or patient HLA typing confirms HLA-B*3801 positivity. Given the relatively low precursor frequency of Tyr/B38-specific T cells compared to immunodominant mutated neoantigen responses, assay protocols should incorporate adequate cell input numbers and consider pre-enrichment strategies [1].

Combined CD8+ (Class I) and CD4+ (Class II) T-Cell Response Assessment Using Overlapping Peptides Spanning Tyrosinase 386-406 Region

Because tyrosinase (388-397) is entirely nested within the longer tyrosinase (386-406) CD4+ helper epitope—which demonstrated 32% immunogenicity in a clinical 6MHP melanoma vaccine trial [2]—researchers can design a dual-purpose peptide stimulation strategy. By using the short 10-mer for class I-restricted CD8+ T-cell stimulation (HLA-B*3801 context) alongside the 21-mer for class II-restricted CD4+ T-cell stimulation (HLA-DR15 context, with demonstrated promiscuity beyond this restriction [2]), investigators can simultaneously probe both arms of the adaptive immune response directed at the same tyrosinase region. This approach is particularly valuable for epitope-spreading analyses in vaccine trials, where monitoring the breadth and coordination of CD4+ and CD8+ responses against overlapping epitopes may correlate with clinical outcomes [1][2].

Multi-Epitope Melanoma Vaccine Design Incorporating HLA-B38 Coverage for Broader Patient Population Reach

Most multipeptide melanoma vaccine formulations to date have focused on HLA-A*0201-restricted epitopes (tyrosinase 368-376, gp100 209-217, MART-1 26-35) and HLA-A1/A3/A24-restricted epitopes [3]. The inclusion of tyrosinase (388-397) in multi-epitope vaccine cocktails can extend coverage to HLA-B38+ patients, a subgroup that is significantly enriched among melanoma patients in certain populations (38.6% vs. 20.6% in controls, p<0.005) [4]. Preclinical vaccine design studies evaluating peptide immunogenicity in HLA-B38 transgenic mouse models or using HLA-B*3801 binding prediction algorithms can employ this defined peptide as the HLA-B38-specific tyrosinase component. Additionally, the complete sequence overlap with the immunogenic CD4+ helper epitope tyrosinase (386-406) suggests the potential for combined class I/class II peptide vaccination at this locus, which may enhance the durability and quality of the CD8+ T-cell response through linked CD4+ help [2][3].

Antibody Generation and Epitope Mapping for Tyrosinase C-Terminal Domain Studies

As a well-defined 10-amino-acid peptide corresponding to the C-terminal region of human tyrosinase, tyrosinase (388-397) can serve as an immunizing antigen for generating sequence-specific polyclonal or monoclonal antibodies against this domain . Unlike full-length tyrosinase protein immunizations that yield polyclonal responses against multiple epitopes, immunization with this defined peptide enables precise epitope mapping and generation of region-specific immunological reagents for Western blotting, immunohistochemistry, and ELISA-based detection of tyrosinase expression in melanoma tissue specimens . The peptide's location within a region also recognized by CD4+ T cells (386-406) provides additional utility for studying antigen processing and presentation pathways in melanocytic cells [1].

Quote Request

Request a Quote for Tyrosinase (388-397)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.